tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.
Mechanism of Action
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s influence on these pathways and their downstream effects contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of 5-Aminomethylindole-1-carboxylic acid tert-butyl ester’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group and the carboxyl group. One common method is the use of tert-butyl carbamate (Boc) as a protecting group for the amino group. The synthesis can be carried out through a multi-step process involving the following steps:
Protection of the amino group: The amino group is protected using tert-butyl carbamate (Boc) to form Boc-protected amine.
Formation of the indole ring: The indole ring is formed through cyclization reactions involving appropriate starting materials.
Introduction of the aminomethyl group: The aminomethyl group is introduced through alkylation reactions.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the aminomethyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may yield reduced amines.
Scientific Research Applications
Chemistry: tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds
Biology: In biological research, this compound is used to study the effects of indole derivatives on biological systems. It can serve as a model compound to investigate the interactions of indole derivatives with enzymes, receptors, and other biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for drug development.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- tert-Butyl 5-(aminomethyl)-1H-indole-2-carboxylate
- tert-Butyl 5-(aminomethyl)-1H-indole-3-carboxylate
- tert-Butyl 5-(aminomethyl)-1H-indole-4-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group on the indole ring differentiates these compounds. This positional variation can influence their reactivity and biological activity.
- Reactivity: The reactivity of these compounds can vary based on the position of the functional groups. For example, substitution reactions may occur more readily at certain positions on the indole ring.
- Biological Activity: The biological activity of these compounds can differ due to variations in their ability to interact with molecular targets. The position of the carboxylate group can affect the compound’s binding affinity and selectivity.
Biological Activity
Tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an aminomethyl group and a tert-butyl ester, exhibits potential therapeutic applications, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Functional Groups :
- Indole ring
- Aminomethyl group at position 5
- Tert-butyl ester group
These structural features contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The indole moiety is known for its ability to engage in electrophilic aromatic substitution, while the aminomethyl group enhances binding affinity to biological targets. This compound has been shown to modulate pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Properties
Research has indicated that indole derivatives, including this compound, possess anticancer properties. Studies demonstrate that this compound can induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cell lines, leading to increased cell death .
- Microtubule Disruption : Similar compounds have shown the ability to disrupt microtubule polymerization, which is critical for mitotic progression, thereby enhancing cytotoxicity against tumor cells .
Activity | Mechanism | Effect |
---|---|---|
Apoptosis Induction | Activation of apoptotic pathways | Increased cancer cell death |
Microtubule Disruption | Inhibition of microtubule polymerization | Enhanced cytotoxicity |
Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could provide therapeutic benefits in neurodegenerative diseases.
Study on Anticancer Activity
In a recent study, this compound was evaluated for its effects on glioblastoma multiforme (GBM) cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 0.6 μM, demonstrating its potent anticancer activity .
Comparison with Other Indole Derivatives
A comparative analysis was conducted with other indole derivatives to assess the unique biological profile of this compound. The findings revealed that while many indoles exhibit similar activities, the presence of the aminomethyl group in this compound enhances its specificity and efficacy against certain cancer types.
Compound | Activity | Unique Features |
---|---|---|
This compound | Anticancer, Neuroprotective | Aminomethyl group enhances binding |
Indole-3-acetic acid | Plant growth regulator | Lacks significant anticancer properties |
Tert-butyl indoline-5-carboxylate | Antimicrobial | Different mechanism of action |
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCAJWQEJGGGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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